Cas no 2580189-30-4 (2-Phenyl-1,3-oxazole-5-sulfonamide)

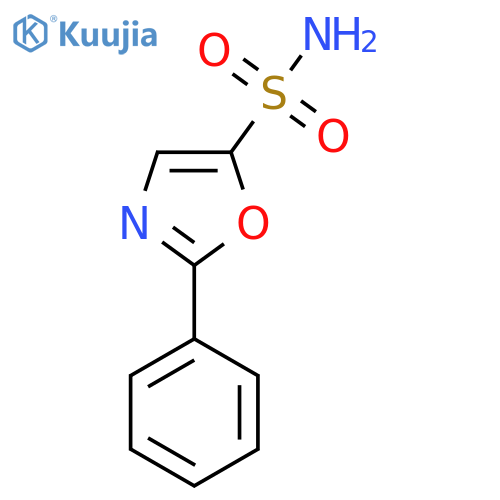

2580189-30-4 structure

商品名:2-Phenyl-1,3-oxazole-5-sulfonamide

2-Phenyl-1,3-oxazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-27734083

- 2580189-30-4

- 2-phenyl-1,3-oxazole-5-sulfonamide

- 2-Phenyl-1,3-oxazole-5-sulfonamide

-

- インチ: 1S/C9H8N2O3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)

- InChIKey: RWXAILSCKYHQOA-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=C(C2C=CC=CC=2)O1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 224.02556330g/mol

- どういたいしつりょう: 224.02556330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-Phenyl-1,3-oxazole-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27734083-10g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 10g |

$3992.0 | 2023-09-10 | ||

| Enamine | EN300-27734083-2.5g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 2.5g |

$1819.0 | 2025-03-19 | |

| Enamine | EN300-27734083-5g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 5g |

$2692.0 | 2023-09-10 | ||

| Enamine | EN300-27734083-0.5g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 0.5g |

$891.0 | 2025-03-19 | |

| Enamine | EN300-27734083-0.05g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 0.05g |

$780.0 | 2025-03-19 | |

| Enamine | EN300-27734083-0.1g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 0.1g |

$817.0 | 2025-03-19 | |

| Enamine | EN300-27734083-0.25g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 0.25g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-27734083-5.0g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 5.0g |

$2692.0 | 2025-03-19 | |

| Enamine | EN300-27734083-1.0g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 1.0g |

$928.0 | 2025-03-19 | |

| Enamine | EN300-27734083-10.0g |

2-phenyl-1,3-oxazole-5-sulfonamide |

2580189-30-4 | 95.0% | 10.0g |

$3992.0 | 2025-03-19 |

2-Phenyl-1,3-oxazole-5-sulfonamide 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

2580189-30-4 (2-Phenyl-1,3-oxazole-5-sulfonamide) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量